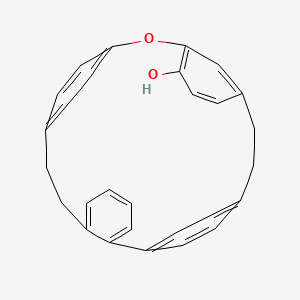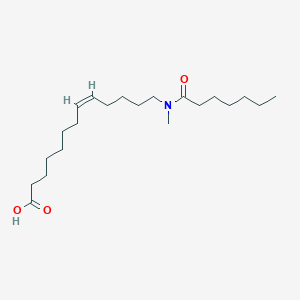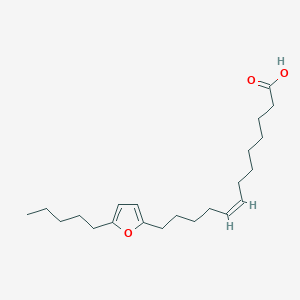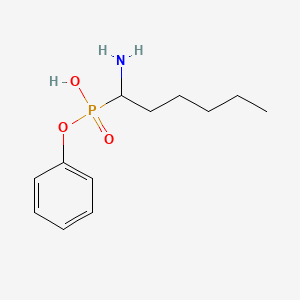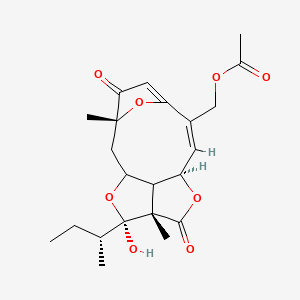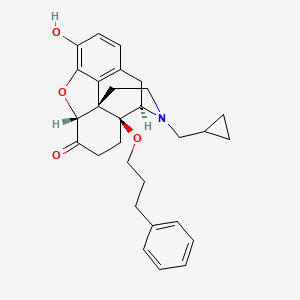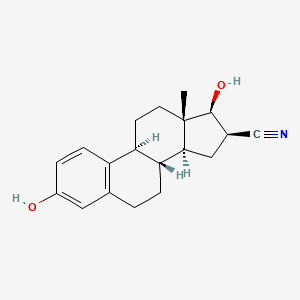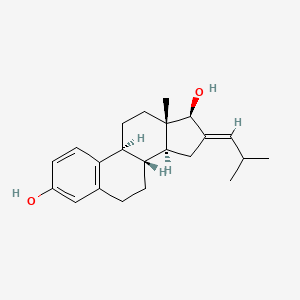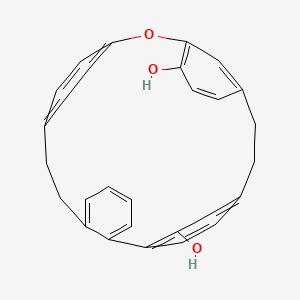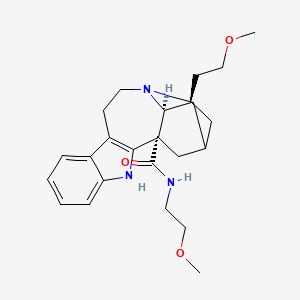
15-Isobutyrylmiguanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 15-Isobutilriguanina es un compuesto molecular pequeño con la fórmula química C19H24O6. Es conocido por sus posibles aplicaciones en diversos campos, incluyendo la química, la biología, la medicina y la industria. Este compuesto es un derivado de flavonoide y se ha investigado por sus posibles efectos terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 15-Isobutilriguanina involucra múltiples pasos, incluyendo el uso de reactivos específicos y condiciones de reacción. Un método común implica la esterificación de la riguanina con ácido isobutírico bajo condiciones ácidas. La reacción generalmente requiere un catalizador, como el ácido sulfúrico, y se lleva a cabo a temperaturas elevadas para facilitar la formación del enlace éster.
Métodos de Producción Industrial
La producción industrial de la 15-Isobutilriguanina puede implicar procesos de esterificación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de los reactivos, asegurando un alto rendimiento y pureza del producto final. Además, se emplean pasos de purificación, como la recristalización y la cromatografía, para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 15-Isobutilriguanina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que resulta en la formación de alcoholes o alcanos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos, ácidos y bases.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, condiciones anhidras.
Sustitución: Halógenos (cloro, bromo), ácidos (ácido clorhídrico), bases (hidróxido de sodio).
Principales Productos Formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, alcanos.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Utilizado como precursor en la síntesis de moléculas más complejas y como reactivo en reacciones orgánicas.
Biología: Investigado por su potencial como regulador del crecimiento de las plantas y sus efectos en los procesos celulares.
Medicina: Explorado por su potencial terapéutico en el tratamiento de afecciones como la colitis y el cáncer.
Industria: Utilizado en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos bioactivos.
Mecanismo De Acción
El mecanismo de acción de la 15-Isobutilriguanina involucra su interacción con dianas moleculares y vías específicas. Se ha demostrado que inhibe la actividad del factor nuclear NF-kappa-B (NFKB), un regulador clave de la inflamación y las respuestas inmunitarias . Al inhibir NFKB, la 15-Isobutilriguanina puede modular la expresión de genes involucrados en la inflamación, la proliferación celular y la apoptosis. Esta inhibición se logra a través de la unión del compuesto al complejo NFKB, evitando su activación y posterior translocación al núcleo.
Comparación Con Compuestos Similares
La 15-Isobutilriguanina se puede comparar con otros compuestos similares, como:
Riguanina: El compuesto parental del que se deriva la 15-Isobutilriguanina. Carece del grupo isobutil y tiene diferentes propiedades químicas y actividades biológicas.
Derivados de flavonoides: Compuestos estructuralmente relacionados con los flavonoides, que comparten estructuras químicas similares pero difieren en sus grupos sustituyentes. Estos derivados pueden tener diferentes grados de actividad biológica y potencial terapéutico.
Singularidad
La 15-Isobutilriguanina es única debido a su estructura química específica, que le confiere actividades biológicas distintivas. Su capacidad para inhibir NFKB y sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y el cáncer la convierten en un compuesto de gran interés en la investigación científica y el desarrollo farmacéutico.
Propiedades
Fórmula molecular |
C19H24O6 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[(3aS,6E,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2,5-dioxo-4,8,9,11a-tetrahydro-3aH-cyclodeca[b]furan-10-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-11(2)18(22)24-10-13-5-4-6-14(9-20)16(21)8-15-12(3)19(23)25-17(15)7-13/h6-7,11,15,17,20H,3-5,8-10H2,1-2H3/b13-7-,14-6+/t15-,17+/m0/s1 |
Clave InChI |
TXZUNEFLWSLHBF-UZBZFLIQSA-N |
SMILES isomérico |
CC(C)C(=O)OC/C/1=C\[C@@H]2[C@@H](CC(=O)/C(=C/CC1)/CO)C(=C)C(=O)O2 |
SMILES canónico |
CC(C)C(=O)OCC1=CC2C(CC(=O)C(=CCC1)CO)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
